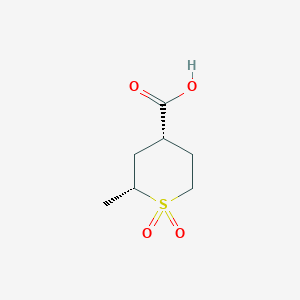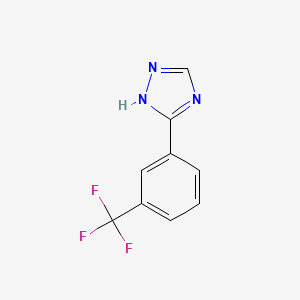
3-(3-(Trifluoromethyl)phenyl)-1H-1,2,4-triazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(3-(Trifluoromethyl)phenyl)-1H-1,2,4-triazole is a chemical compound that features a trifluoromethyl group attached to a phenyl ring, which is further connected to a 1,2,4-triazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-(Trifluoromethyl)phenyl)-1H-1,2,4-triazole typically involves the reaction of 3-(trifluoromethyl)benzaldehyde with hydrazine hydrate to form the corresponding hydrazone. This intermediate is then cyclized using an appropriate reagent, such as phosphorus oxychloride, to yield the desired triazole compound .
Industrial Production Methods
Industrial production methods for this compound may involve optimized reaction conditions to ensure high yield and purity. These methods often include the use of catalysts and controlled reaction environments to facilitate the synthesis process. For example, microwave-assisted synthesis has been employed to reduce reaction times and improve efficiency .
Chemical Reactions Analysis
Types of Reactions
3-(3-(Trifluoromethyl)phenyl)-1H-1,2,4-triazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Reagents such as sodium methoxide and potassium tert-butoxide are often employed in substitution reactions
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
3-(3-(Trifluoromethyl)phenyl)-1H-1,2,4-triazole has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 3-(3-(Trifluoromethyl)phenyl)-1H-1,2,4-triazole involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby affecting cellular processes .
Comparison with Similar Compounds
Similar Compounds
3-(Trifluoromethyl)phenylthiourea: This compound also contains a trifluoromethyl group attached to a phenyl ring but differs in having a thiourea moiety instead of a triazole ring.
3-(Trifluoromethyl)phenylpropanal: This compound features a trifluoromethyl group attached to a phenyl ring and a propanal group.
Uniqueness
3-(3-(Trifluoromethyl)phenyl)-1H-1,2,4-triazole is unique due to its combination of the trifluoromethyl group and the 1,2,4-triazole ring. This combination imparts distinct chemical properties, such as high thermal stability and the ability to participate in a wide range of chemical reactions. Additionally, the presence of the trifluoromethyl group enhances its lipophilicity, making it a valuable compound in drug development and materials science .
Properties
CAS No. |
118863-63-1 |
|---|---|
Molecular Formula |
C9H6F3N3 |
Molecular Weight |
213.16 g/mol |
IUPAC Name |
5-[3-(trifluoromethyl)phenyl]-1H-1,2,4-triazole |
InChI |
InChI=1S/C9H6F3N3/c10-9(11,12)7-3-1-2-6(4-7)8-13-5-14-15-8/h1-5H,(H,13,14,15) |
InChI Key |
DXALDAXWNOVMSZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)C2=NC=NN2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![9-Bromo-2,3,4,5-tetrahydro-1H-benzo[c]azepin-1-one](/img/structure/B12985547.png)
![1-Methyl-2-azabicyclo[3.1.0]hexane](/img/structure/B12985551.png)
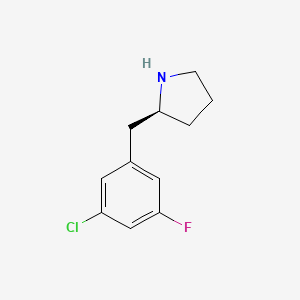
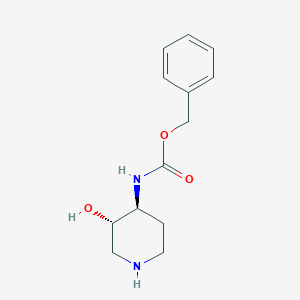
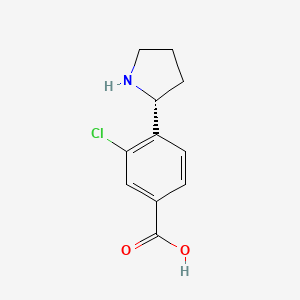



![{3-[1-(2-methoxyethyl)-1H-pyrazol-4-yl]propyl}(methyl)amine](/img/structure/B12985585.png)

![1-Bromo-8-chloro-3-cyclopropylimidazo[1,5-a]pyrazine](/img/structure/B12985591.png)
![4-Chloro-N-[(4-chloro-3-nitro-phenylcarbamoyl)-methyl]-N-cyclohexyl-benzamide](/img/structure/B12985596.png)
